

Combining High-Speed Optical Imaging with Electrophysiology Using Di-2-ANEPEQ

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Compound of Interest

Compound Name: Di-2-ANEPEQ

Cat. No.: B15553588

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the simultaneous measurement of membrane potential using the fast-response voltage-sensitive dye, **Di-2-ANEPEQ**, in conjunction with traditional electrophysiological recordings. This combination of techniques offers a powerful approach to investigate cellular and network electrophysiology with high spatial and temporal resolution. **Di-2-ANEPEQ** is a water-soluble styryl dye that exhibits rapid, linear changes in fluorescence intensity in response to changes in membrane potential, making it an ideal candidate for monitoring sub-millisecond electrical events such as action potentials and synaptic potentials.[1][2] By correlating the optical signals from **Di-2-ANEPEQ** with direct electrophysiological measurements, researchers can gain a more comprehensive understanding of neuronal and cardiac function.

Di-2-ANEPEQ belongs to the ANEP family of dyes and is particularly well-suited for intracellular loading via microinjection or through a patch pipette, allowing for targeted labeling of specific cells within a network.[3][4] Its fast response time, typically in the microsecond to millisecond range, enables the detection of transient potential changes that are often missed with slower imaging modalities like calcium imaging.[2] However, it is important to note that the fluorescence change of fast-response probes like **Di-2-ANEPEQ** is typically small, in the range of 2-10% per 100 mV change in membrane potential.[2]

These protocols are designed to guide researchers through the process of cell preparation, dye loading, simultaneous imaging and electrophysiological recording, and data analysis.

Quantitative Data and Dye Characteristics

A summary of the key properties of **Di-2-ANEPEQ** and typical experimental parameters are provided in the tables below for easy reference and comparison.

Table 1: Properties of **Di-2-ANEPEQ**

Property	Value	References
Full Name	JPW-1114	[3] [5]
Molecular Weight	549.38 g/mol	[6]
Type	Fast-response, voltage-sensitive dye	[5] [7]
Solubility	Water-soluble	[5] [7] [8]
Excitation Maximum	~488 nm (in membranes)	[9]
Emission Maximum	~701 nm (in membranes)	[9]
Voltage Sensitivity	~2-10% fluorescence change per 100 mV	
Response Time	Millisecond range	[2]
Typical Loading Method	Microinjection or via patch pipette	[3] [7]

Table 2: Typical Experimental Parameters

Parameter	Typical Range	Notes
Dye Concentration (in pipette)	0.1 - 1 mM	Higher concentrations can increase signal but may also increase phototoxicity.
Imaging Frame Rate	500 - 5000 Hz	Required to resolve fast electrical events like action potentials.
Electrophysiology Sampling Rate	10 - 50 kHz	Standard for high-fidelity recording of electrical signals.
Excitation Wavelength	480 - 520 nm	Should be optimized based on the specific imaging system and filters.
Emission Filter	> 610 nm (long-pass)	To capture the red-shifted emission and block excitation light.

Experimental Protocols

Protocol 1: Preparation of Di-2-ANEPEQ Stock and Pipette Solution

- Prepare Stock Solution:
 - Allow the lyophilized **Di-2-ANEPEQ** powder to warm to room temperature before opening.
 - Dissolve the dye in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.
 - Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.
- Prepare Pipette Solution:
 - On the day of the experiment, thaw an aliquot of the **Di-2-ANEPEQ** stock solution.

- Dilute the stock solution into the desired intracellular pipette solution to a final concentration of 0.1-1 mM.
- The intracellular solution should be filtered (0.2 μ m filter) before adding the dye to prevent pipette clogging.
- Vortex the final pipette solution thoroughly to ensure the dye is fully dissolved.
- Protect the dye-containing solution from light until use.

Protocol 2: Simultaneous Patch-Clamp Electrophysiology and Fluorescence Imaging

- Cell Preparation:
 - Prepare cultured cells or acute tissue slices according to standard laboratory protocols.
 - Mount the preparation in the recording chamber on the microscope stage and perfuse with oxygenated artificial cerebrospinal fluid (aCSF) or appropriate physiological saline.
- Patch-Clamp Recording:
 - Pull glass micropipettes to a resistance of 3-7 M Ω .
 - Fill the micropipette with the **Di-2-ANEPEQ**-containing intracellular solution.
 - Approach a target cell under visual guidance (e.g., DIC or IR-DIC microscopy).
 - Establish a gigaohm seal and obtain the whole-cell patch-clamp configuration.
 - Allow the cell to dialyze with the pipette solution for at least 10-15 minutes to ensure adequate loading of the dye into the cell membrane.
- Fluorescence Imaging Setup:
 - Use an upright or inverted microscope equipped for epifluorescence imaging.
 - Employ a high-speed camera (sCMOS or EMCCD) capable of frame rates >500 Hz.

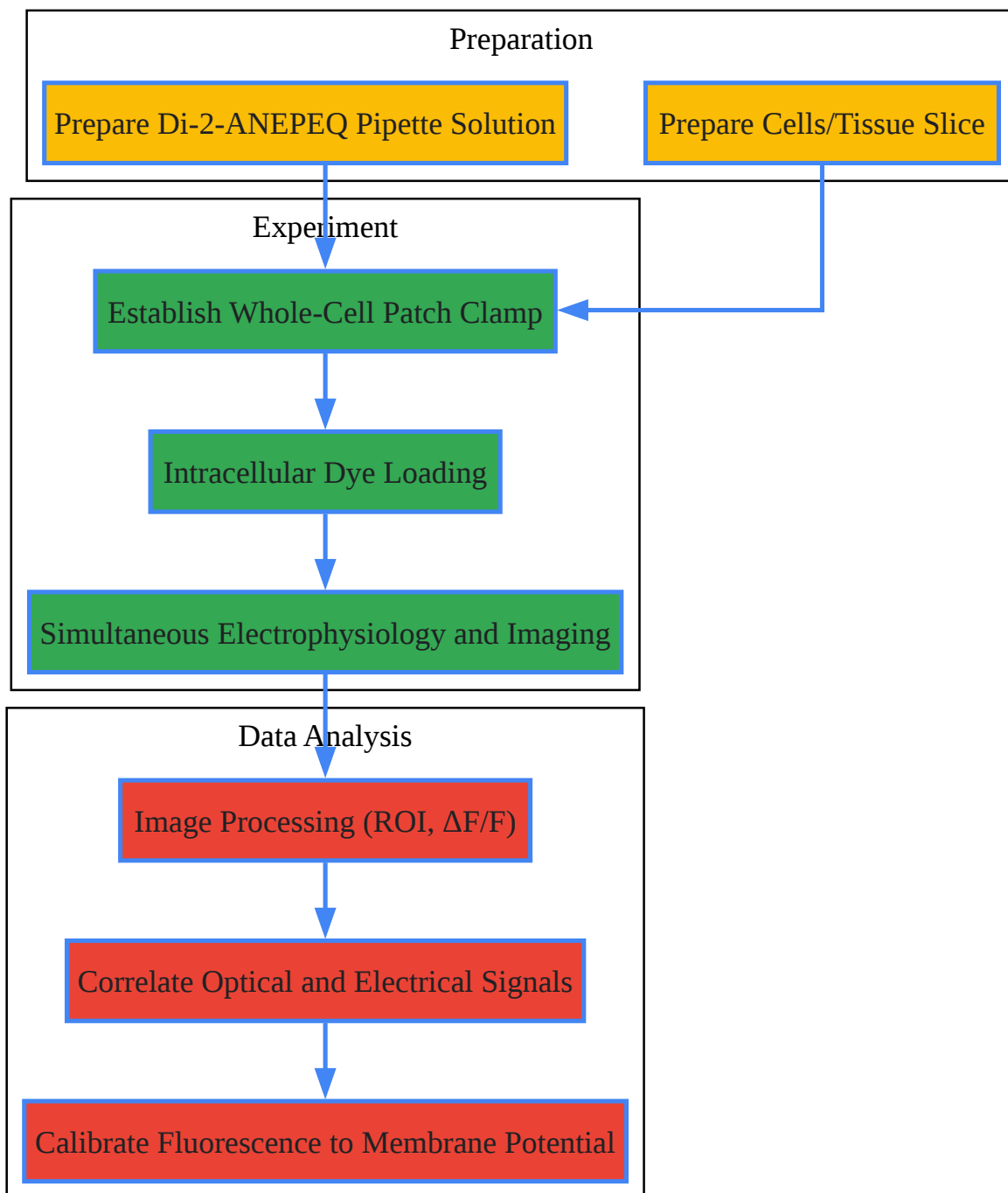
- Use a light source (e.g., LED, arc lamp) with an appropriate excitation filter (e.g., 488/20 nm).
- Use a dichroic mirror and an emission filter (e.g., 610 nm long-pass) to separate the excitation and emission light.
- Minimize the excitation light intensity to reduce phototoxicity and photobleaching.
- Simultaneous Recording:
 - Synchronize the data acquisition from the electrophysiology amplifier and the imaging camera using a TTL pulse or other triggering mechanism.
 - Record both the electrical signal (membrane potential or current) and the fluorescence images simultaneously.
 - Perform experimental manipulations (e.g., current injection, synaptic stimulation) while recording both signals.

Protocol 3: Data Analysis and Calibration

- Image Processing:
 - Correct for any photobleaching by fitting an exponential function to the baseline fluorescence and subtracting it.
 - Define a region of interest (ROI) corresponding to the patched cell membrane.
 - Extract the average fluorescence intensity from the ROI for each frame.
- Signal Correlation:
 - Align the electrophysiological trace and the fluorescence trace in time.
 - Calculate the fractional fluorescence change ($\Delta F/F$) for the optical signal.
 - Directly compare the timing and shape of the electrical events (e.g., action potentials) with the corresponding changes in fluorescence.

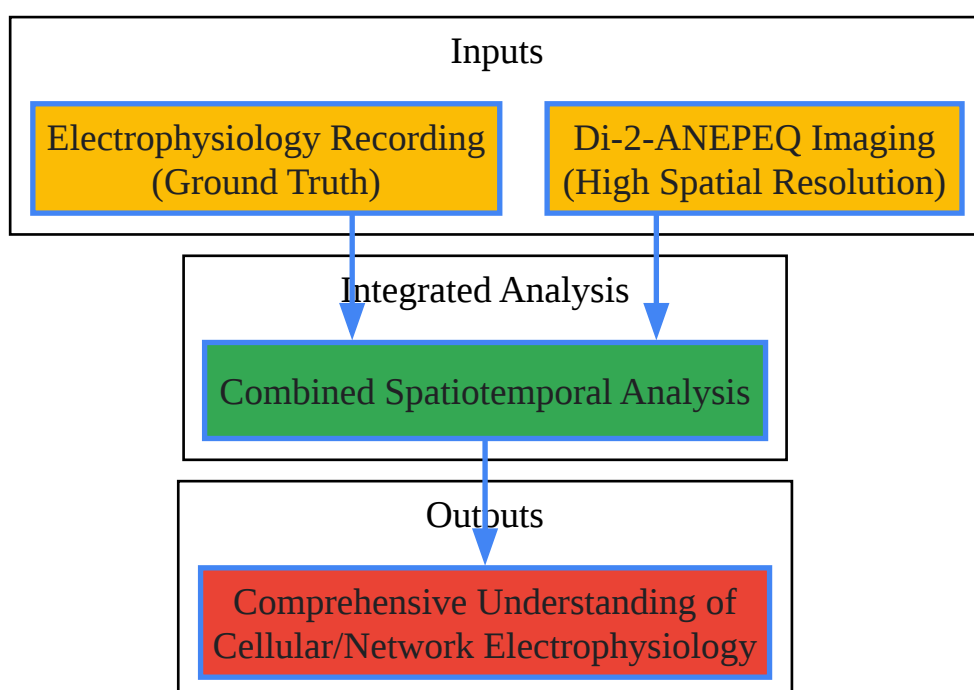
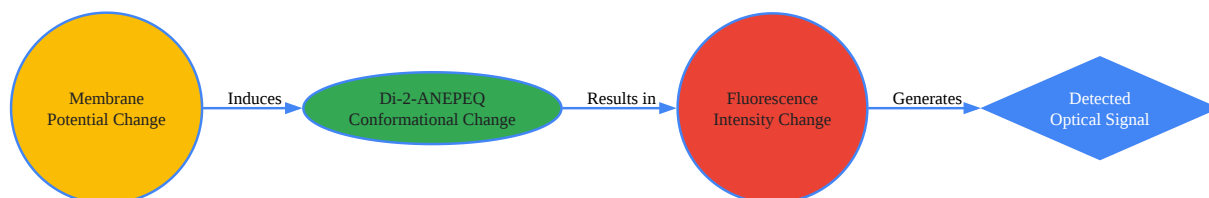
- Calibration of the Fluorescence Signal:
 - To convert the $\Delta F/F$ signal into an absolute membrane potential (in mV), a calibration is necessary.
 - While recording in current-clamp mode, inject known steps of current to evoke different levels of membrane potential.
 - Plot the corresponding steady-state $\Delta F/F$ against the measured membrane potential from the electrophysiology recording.
 - The relationship should be approximately linear, and the slope of this line represents the sensitivity of the dye in that specific cell. This allows for an estimation of membrane potential changes from the optical signal alone.

Visualizations



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Experimental workflow from preparation to data analysis.



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